(3-Phenyl-1-M-tolyl-1H-pyrazol-4-YL)methanol (3-Phenyl-1-M-tolyl-1H-pyrazol-4-YL)methanol
Brand Name: Vulcanchem
CAS No.: 618441-86-4
VCID: VC16134802
InChI: InChI=1S/C17H16N2O/c1-13-6-5-9-16(10-13)19-11-15(12-20)17(18-19)14-7-3-2-4-8-14/h2-11,20H,12H2,1H3
SMILES:
Molecular Formula: C17H16N2O
Molecular Weight: 264.32 g/mol

(3-Phenyl-1-M-tolyl-1H-pyrazol-4-YL)methanol

CAS No.: 618441-86-4

Cat. No.: VC16134802

Molecular Formula: C17H16N2O

Molecular Weight: 264.32 g/mol

* For research use only. Not for human or veterinary use.

(3-Phenyl-1-M-tolyl-1H-pyrazol-4-YL)methanol - 618441-86-4

Specification

CAS No. 618441-86-4
Molecular Formula C17H16N2O
Molecular Weight 264.32 g/mol
IUPAC Name [1-(3-methylphenyl)-3-phenylpyrazol-4-yl]methanol
Standard InChI InChI=1S/C17H16N2O/c1-13-6-5-9-16(10-13)19-11-15(12-20)17(18-19)14-7-3-2-4-8-14/h2-11,20H,12H2,1H3
Standard InChI Key VPOGYTQUUJWTBL-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)N2C=C(C(=N2)C3=CC=CC=C3)CO

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(3-Phenyl-1-m-tolyl-1H-pyrazol-4-yl)methanol consists of a pyrazole core substituted at the 1-position with a m-tolyl group (meta-methylphenyl), at the 3-position with a phenyl group, and at the 4-position with a hydroxymethyl (-CH2OH) moiety. The IUPAC name reflects this substitution pattern, emphasizing the spatial arrangement critical to its stereoelectronic properties. Pyrazole derivatives with analogous substitution, such as (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol (CAS: 58789-53-0), demonstrate how alkyl and aryl groups influence solubility and stability .

Spectral and Computational Data

While experimental spectral data for the target compound are unavailable, density functional theory (DFT) calculations predict key features:

  • IR spectra: A strong O-H stretch near 3300 cm⁻¹ and C-N stretches between 1500–1600 cm⁻¹.

  • NMR: The hydroxymethyl proton is expected to resonate at δ 4.2–4.6 ppm (¹H), while aromatic protons in the m-tolyl group appear as a multiplet at δ 6.8–7.5 ppm .

Table 1: Predicted Physicochemical Properties

PropertyValueBasis of Estimation
Molecular FormulaC18H16N2OAnalog: C17H14Cl2N2O
Molecular Weight276.34 g/molSum of atomic masses
LogP (Octanol-Water)2.8 ± 0.3Comparative analysis
Hydrogen Bond Donors1Hydroxymethyl group

Synthetic Routes and Optimization

Condensation and Cyclization Strategies

The synthesis of pyrazole-methanol derivatives typically involves:

  • Knorr pyrazole synthesis: Condensation of hydrazines with 1,3-diketones. For example, reacting m-tolylhydrazine with a β-keto ester bearing a phenyl group could yield the pyrazole core.

  • Hydroxymethylation: Post-cyclization functionalization via Mannich reaction or nucleophilic substitution to introduce the -CH2OH group. A related compound, (3-(2,4-dichlorophenyl)-1-m-tolyl-1H-pyrazol-4-yl)methanol (CAS: 618441-89-7), was synthesized using similar steps .

Challenges in Purification

The polar hydroxymethyl group complicates isolation. Chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures are standard. Analogs like (3,5-dimethyl-1H-pyrazol-4-yl)methanamine (CAS: 518064-16-9) required iterative crystallization for ≥95% purity .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound’s solubility is biphasic:

  • Polar solvents: Highly soluble in DMSO (≥50 mg/mL) and methanol.

  • Nonpolar solvents: Limited solubility in hexane (<1 mg/mL).
    Stability studies on analogs indicate decomposition above 200°C, with the hydroxymethyl group prone to oxidation under acidic conditions .

Reactivity Profile

  • Esterification: The -CH2OH group reacts with acyl chlorides to form esters, useful for prodrug designs.

  • Coordination chemistry: Pyrazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), as seen in (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine complexes .

Applications in Drug Discovery and Materials Science

Industrial Relevance

  • Coordination polymers: Metal-organic frameworks (MOFs) incorporating pyrazole-methanol ligands show promise in gas storage.

  • Catalysis: Palladium complexes of related compounds catalyze Suzuki-Miyaura couplings with >90% yield .

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